KGP03
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Overview
Description
KGP03 is a potent inhibitor of tubulin polymerization.
Scientific Research Applications
Enzymatic Redesign and Catalysis
P450(BM3) (CYP102A1), a fatty acid hydroxylase from Bacillus megaterium, has been redesigned for various applications, including the oxidation of non-natural substrates like pharmaceuticals and terpenes. This enzyme's engineering demonstrates its potential in drug metabolite production, process-scale techniques, and fine chemical synthesis (Whitehouse, Bell, & Wong, 2012).
Climate Modeling
The ICTP Regional Climate Model version 3 (RegCM3) illustrates the utilization of regional climate models in scientific research, especially in economically developing nations. This model facilitates diverse climate-related studies, highlighting the application of KGP03 in environmental and climate science (Pal et al., 2007).
Structural Biology and Microbiology
Research on the gingipain Kgp from Porphyromonas gingivalis reveals insights into the modular structure of haemagglutinin/adhesin regions. This study's crystallographic analysis contributes to understanding bacterial pathogenicity and adhesive functions, relevant in microbial pathogenesis and drug development (Li et al., 2011).
Crystal Growth and Material Science
The study of KGd(PO3)4 (KGP) in the ternary system Gd2O3−K2O−P2O5, involving the growth of KGP single crystals, provides essential data for material science. This research contributes to understanding the structural and thermal properties of materials, essential in various scientific applications (Parreu et al., 2005).
Knowledge Exchange and Data Utilization in Life Sciences
The utilization of semantic web technologies in life sciences, as proposed by the World Wide Web Consortium (W3C), exemplifies how KGP03 aids in the effective exchange of peer-reviewed knowledge and data in scientific research (Neumann, Miller, & Wilbanks, 2004).
Research Utilization and Action
The paper on connecting research to action explores how scientific research, particularly in the context of social work and public policy, is linked to practical applications. This perspective is integral to understanding how KGP03 can bridge the gap between academic research and real-world implementation (Gray, Sharland, Heinsch, & Schubert, 2015).
properties
Product Name |
KGP03 |
---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.39 |
IUPAC Name |
2-Methoxy-5-(3,4,5-trimethoxyphenyl)-7,8-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C20H22O5/c1-22-16-9-8-14-13(6-5-7-15(14)19(16)21)12-10-17(23-2)20(25-4)18(11-12)24-3/h6,8-11,21H,5,7H2,1-4H3 |
InChI Key |
KMHXPLFYVAJLJK-UHFFFAOYSA-N |
SMILES |
OC1=C2CCC=C(C3=CC(OC)=C(OC)C(OC)=C3)C2=CC=C1OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KGP03; KGP 03; KGP-03 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.